

# Entrectinib-d8 certificate of analysis and specifications

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                |           |
|----------------------|----------------|-----------|
| Compound Name:       | Entrectinib-d8 |           |
| Cat. No.:            | B15135475      | Get Quote |

## Entrectinib-d8: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Entrectinib-d8**, a deuterated analog of the potent tyrosine kinase inhibitor, Entrectinib. This document is intended to serve as a core resource, detailing its specifications, analytical methodologies, and the biochemical pathways it influences.

### **Core Specifications of Entrectinib-d8**

**Entrectinib-d8** is a stable, isotopically labeled form of Entrectinib, primarily utilized as an internal standard in quantitative bioanalytical assays. The deuterium labeling offers a distinct mass signature, facilitating precise quantification in complex biological matrices.



| Parameter               | Specification            |
|-------------------------|--------------------------|
| Chemical Formula        | C31H26D8F2N6O2           |
| Molecular Weight        | 568.69 g/mol             |
| CAS Number              | 2251773-94-9             |
| Appearance              | White to off-white solid |
| Purity                  | Typically ≥98%           |
| Deuterium Incorporation | ≥99%                     |

## Mechanism of Action: Targeting Key Oncogenic Drivers

Entrectinib is a potent and selective inhibitor of several tyrosine kinases that are key drivers in various cancers.[1] It targets Tropomyosin Receptor Kinases (TRKA, TRKB, TRKC), ROS1, and Anaplastic Lymphoma Kinase (ALK).[2] These kinases, when constitutively activated due to genetic alterations like gene fusions or mutations, can drive uncontrolled cell proliferation and survival.[1][3]

Entrectinib functions as an ATP-competitive inhibitor, binding to the ATP-binding pocket of these kinases and blocking their catalytic activity. This inhibition disrupts downstream signaling cascades, including the MAPK/ERK, PI3K/AKT, and JAK/STAT pathways, ultimately leading to the suppression of tumor growth and induction of apoptosis.

Below is a diagram illustrating the signaling pathways affected by Entrectinib.





Click to download full resolution via product page

Caption: Signaling pathways inhibited by Entrectinib.



### Analytical Methodology: Quantification of Entrectinib-d8

The quantification of Entrectinib and its deuterated internal standard in biological matrices is typically performed using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. The following protocol provides a general framework for this analysis.

- 1. Sample Preparation: Liquid-Liquid Extraction
- Objective: To extract Entrectinib and Entrectinib-d8 from plasma samples.
- Procedure:
  - To 50 μL of human plasma in a microcentrifuge tube, add 300 μL of a solution containing Entrectinib-d8 (internal standard) in a protein precipitation solvent (e.g., acetonitrile or methanol).
  - Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.
  - Centrifuge the sample at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
  - Transfer the supernatant to a clean tube.
  - Evaporate the supernatant to dryness under a gentle stream of nitrogen.
  - Reconstitute the dried extract in a suitable mobile phase for LC-MS/MS analysis.
- 2. Chromatographic Separation: UPLC/HPLC
- Objective: To separate the analytes from other matrix components before detection.
- Typical Column: A reverse-phase C18 column (e.g., 50 x 2.1 mm, 1.7 μm).
- Mobile Phase: A gradient of an aqueous solvent (e.g., 0.1% formic acid in water) and an organic solvent (e.g., 0.1% formic acid in acetonitrile).







• Flow Rate: A typical flow rate is between 0.3 and 0.6 mL/min.

• Injection Volume: 5-10 μL.

3. Mass Spectrometric Detection

• Ionization: Electrospray ionization (ESI) in positive ion mode.

• Detection: Multiple Reaction Monitoring (MRM).

Mass Transitions:

Entrectinib: m/z 561.2 → 435.1

Entrectinib-d8: The precursor ion will be shifted by +8 Da (m/z 569.2). The fragment ion
may or may not be shifted depending on the location of the deuterium atoms. The exact
transition should be determined experimentally.

The workflow for the analysis of **Entrectinib-d8** is depicted below.





Click to download full resolution via product page

Caption: Workflow for the bioanalysis of Entrectinib.

### **Quality Control and Certificate of Analysis**



A Certificate of Analysis (CoA) for **Entrectinib-d8** should include comprehensive data to ensure its identity, purity, and stability. The following diagram outlines a typical quality control workflow for the release of a batch of **Entrectinib-d8**.



Click to download full resolution via product page



Caption: Quality control workflow for Entrectinib-d8.

This guide provides a foundational understanding of **Entrectinib-d8** for research and development purposes. For specific applications, further validation of analytical methods is required. Always refer to the supplier's Certificate of Analysis for batch-specific data.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Entrectinib Wikipedia [en.wikipedia.org]
- 2. Entrectinib | C31H34F2N6O2 | CID 25141092 PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Entrectinib? [synapse.patsnap.com]
- To cite this document: BenchChem. [Entrectinib-d8 certificate of analysis and specifications].
   BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15135475#entrectinib-d8-certificate-of-analysis-and-specifications]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com